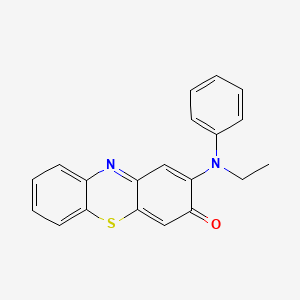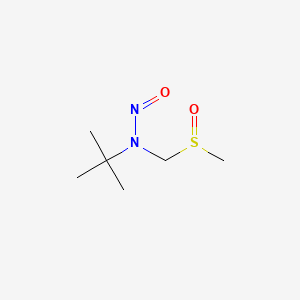
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methyl-2-butenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butenylamine with 3,5-dinitro-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve large-scale batch or continuous processes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide, leading to the formation of substituted triazoles.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an active ingredient in drug formulations.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The nitro groups in the compound can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has different substituents on the triazole ring, leading to different biological activities and applications.
The uniqueness of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54753-15-0 |
|---|---|
Fórmula molecular |
C7H9N5O4 |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
1-(3-methylbut-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C7H9N5O4/c1-5(2)3-4-10-7(12(15)16)8-6(9-10)11(13)14/h3H,4H2,1-2H3 |
Clave InChI |
ZTRKVSGIDCFCIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


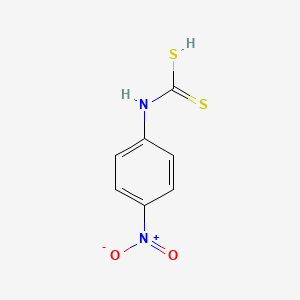
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
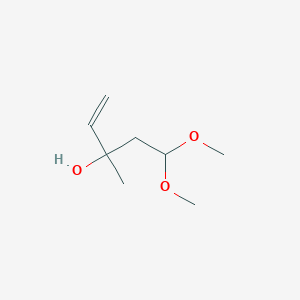


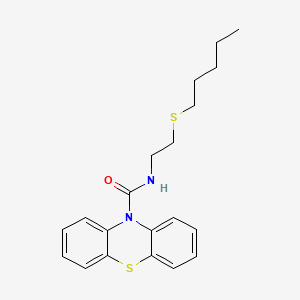
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
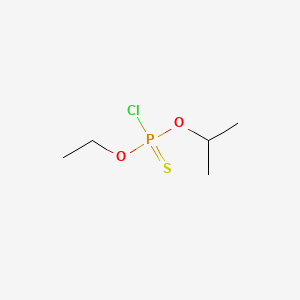
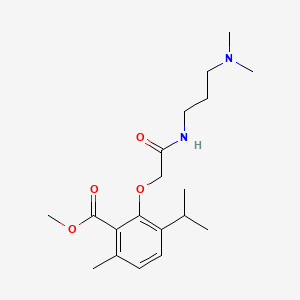
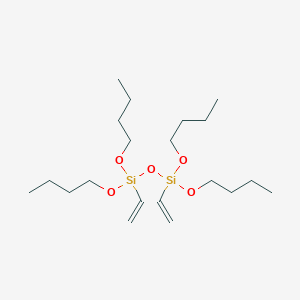

![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
